molecular formula C15H15NO5 B2488643 Diethyl 4-hydroxy-3,6-quinolinedicarboxylate CAS No. 41460-20-2

Diethyl 4-hydroxy-3,6-quinolinedicarboxylate

Cat. No. B2488643
CAS RN: 41460-20-2
M. Wt: 289.287
InChI Key: COEYNUSEKQNMEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives involves various strategies, including reactions of quinolinediones with diethyl acetylenedicarboxylate, leading to pyrano[3,2-c]quinoline carboxylates and fumarates in good yields. These syntheses are characterized by the use of catalytic triethylamine in ethanol and exhibit a wide range of chemical behaviors depending on the reactants and conditions employed (El-Sheref et al., 2017).

Molecular Structure Analysis

The molecular structure of Diethyl 4-hydroxy-3,6-quinolinedicarboxylate and its derivatives is elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, mass spectrometry, and elemental analysis. These techniques provide detailed insights into the arrangement of atoms and the electronic environment within the molecule, showcasing its complex nature and the influence of substitutions on its structure.

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions that highlight their reactivity and potential for further modification. For example, Vilsmeier-Haack reactions, palladium-catalyzed oxidative carbonylation, and reactions with hydroxylamine hydrochloride demonstrate the compounds' versatility in chemical transformations. These reactions lead to various products with different structural and functional features, indicating the reactive nature of the quinoline core (Ibrahim et al., 2013).

Scientific Research Applications

  • Synthesis of Pyranoquinoline Derivatives : El-Sheref et al. (2017) demonstrated the synthesis of pyranoquinoline derivatives, highlighting the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate, leading to the formation of ethyl 5,6-dihydro-2,5-dioxo-6,9-disubstituted-2H-pyranoquinoline-4-carboxylates and other related compounds. These derivatives are valuable in various chemical and pharmaceutical applications (El-Sheref et al., 2017).

  • One-Pot Cascade Reaction for Quinolone Derivatives : Huang et al. (2015) described a practical and efficient strategy for preparing 4-quinolone derivatives, using diethyl acetylenedicarboxylate and aromatic amines. This transition-metal-free protocol emphasizes the synthesis of these derivatives through hydroamination and intramolecular ring closure (Huang et al., 2015).

  • Microwave-Assisted Synthesis of Pyranoquinolines : Razzaq and Kappe (2007) explored the microwave-assisted cyclocondensation of N-methylaniline with diethyl malonate, demonstrating an efficient approach for synthesizing pyranoquinolines. This method leverages controlled microwave heating technology for efficient synthesis (Razzaq & Kappe, 2007).

  • Synthesis of Fluorans for Reversible Thermochromic Materials : Patel et al. (2005) synthesized 3,6-disubstituted fluorans containing 4(3H)-quinazolinone-3-yl and diethylamino groups. These fluorans were then applied in reversible thermochromic materials, demonstrating the utility of these compounds in material science (Patel et al., 2005).

  • Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones : Sekar and Prasad (1999) utilized reactions involving diethyl 2-(3'-methyl-but-2'-enyl) malonate with anilines, leading to the synthesis of 3-(3',3'-dimethylallyl)-4hydroxy-2-quinolinones. This method is significant for the synthesis of complex organic compounds found in natural products (Sekar & Prasad, 1999).

Mechanism of Action

The mechanism of action of “Diethyl 4-hydroxy-3,6-quinolinedicarboxylate” is not specified in the data I retrieved. The mechanism of action would depend on the specific biological or chemical context in which the compound is used .

properties

IUPAC Name

diethyl 4-oxo-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-12-10(7-9)13(17)11(8-16-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEYNUSEKQNMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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